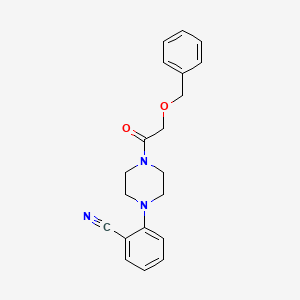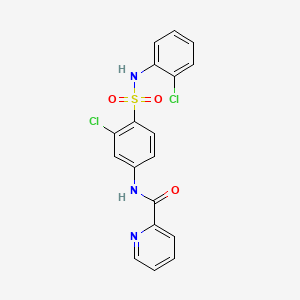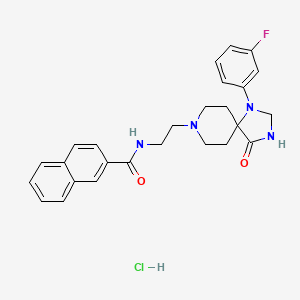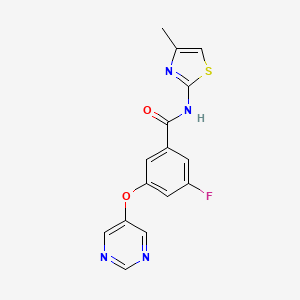![molecular formula C21H24F3N7O2 B611815 N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide](/img/structure/B611815.png)
N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide
Vue d'ensemble
Description
WNK463 est un inhibiteur puissant et sélectif de la famille des kinases With-No-Lysine (K) (WNK). Ce composé est connu pour sa capacité à inhiber l'activité des quatre kinases WNK (WNK1, WNK2, WNK3 et WNK4) avec une grande spécificité et une grande puissance. Les kinases WNK jouent un rôle crucial dans la régulation du transport des ions et le maintien de l'homéostasie cellulaire, ce qui fait de WNK463 un outil précieux dans la recherche scientifique, en particulier dans les domaines de l'hypertension et de l'équilibre électrolytique .
Applications De Recherche Scientifique
WNK463 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure and function of WNK kinases.
Biology: Helps in understanding the role of WNK kinases in cellular processes such as ion transport and osmoregulation.
Medicine: Investigated for its potential therapeutic applications in treating conditions like hypertension and disorders of electrolyte balance.
Industry: Could be used in the development of new drugs targeting WNK kinases
Mécanisme D'action
WNK463, also known as N-(tert-butyl)-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide, is a potent inhibitor of the WNK (With-No-Lysine (K)) kinases . This article will delve into the mechanism of action of WNK463, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Mode of Action
WNK463 inhibits the kinase activity of all four WNK family members . When the WNK kinases are activated, they phosphorylate and activate downstream kinases OSR1 and SPAK . OSR1/SPAK then phosphorylate the Na+, K±coupled importers NCC, NKCC1, and NKCC2 and the K±coupled Cl- exporters KCC1–4 . WNK463 inhibits this process, thereby modulating the activity of these ion transporters .
Biochemical Pathways
The WNK kinases are key regulators of Cl-, Na+, and K+ ion homeostasis and cellular volume . They control the activity of several ion transporters, including NCC, NKCC1, NKCC2, and KCC1–4 . In response to hypertonic extracellular conditions, the cell shrinks as water is extruded and WNK kinases are activated, leading to an influx of Cl-, Na+, and K+ ions to promote water uptake to restore normal cell volume .
Pharmacokinetics
WNK463 is orally bioavailable . It potently inhibits the in vitro kinase activity of all four WNK family members with IC50 of 5nM, 1nM, 6nM, and 9nM . .
Result of Action
The inhibition of WNK kinases by WNK463 has several effects. It can lead to decreased blood pressure in spontaneously hypertensive rats . In addition, it can modulate the activity of ion transporters, affecting ion homeostasis and cellular volume . WNK463 also reduces the effects of physiological KCC stimuli (pH, volume, urea) and abolishes any response of KCC to changes in oxygen tension .
Action Environment
The action of WNK463 is influenced by the cellular environment. For instance, hyperosmotic conditions can activate WNK kinases, leading to changes in cellular volume . WNK463 can modulate this response . .
Analyse Biochimique
Biochemical Properties
WNK463 is an orally bioavailable inhibitor that targets all four members of the WNK kinase family: WNK1, WNK2, WNK3, and WNK4. The compound exhibits high selectivity and potency, with IC50 values of 5 nM, 1 nM, 6 nM, and 9 nM for WNK1, WNK2, WNK3, and WNK4, respectively . WNK463 interacts with the ATP-binding site of WNK kinases, inhibiting their catalytic activity. This inhibition disrupts the phosphorylation of downstream targets such as SPAK and OSR1, which are involved in regulating ion transporters like NCC, NKCC1, and NKCC2 . By modulating these pathways, WNK463 influences ion homeostasis and cellular volume regulation.
Cellular Effects
WNK463 has been shown to affect various cellular processes, particularly those related to ion transport and cellular volume regulation. In human tissue-engineered corneas, WNK463 treatment reduced the phosphorylation of WNK1 downstream targets SPAK and OSR1, leading to decreased ion transport activity . Additionally, WNK463 has been found to enhance the activity of the K+/Cl− cotransporter KCC2 in neurons, which is crucial for maintaining GABAergic inhibition and reducing seizure susceptibility . These effects highlight the compound’s potential in modulating cellular ion homeostasis and its therapeutic implications in neurological disorders.
Molecular Mechanism
The molecular mechanism of WNK463 involves its binding to the ATP-binding site of WNK kinases, thereby inhibiting their catalytic activity . This inhibition prevents the phosphorylation of downstream targets such as SPAK and OSR1, which are responsible for activating ion transporters like NCC, NKCC1, and NKCC2 . By disrupting these signaling pathways, WNK463 modulates ion transport and cellular volume regulation. Additionally, WNK463 has been shown to influence the p38-MAPK pathway, which is involved in cellular stress responses and regulatory volume increase under hyperosmolar conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WNK463 have been observed to change over time. Short-term inhibition of WNK kinases with WNK463 leads to elevated p38-MAPK activity under hyperosmolar conditions, which is mediated by the activation of upstream activators such as TAK1 and TRAF2/ASK1 . Long-term inhibition (over two days) reverses this effect, resulting in diminished regulatory volume increase and reduced p38-MAPK activity . These temporal effects highlight the dynamic nature of WNK463’s action and its potential impact on cellular stress responses and volume regulation.
Dosage Effects in Animal Models
In animal models, the effects of WNK463 vary with different dosages. In spontaneously hypertensive rats, oral administration of WNK463 at doses ranging from 1 to 10 mg/kg resulted in dose-dependent reductions in blood pressure and simultaneous increases in heart rate . Additionally, WNK463 treatment led to significant increases in urine output and urinary sodium and potassium excretion rates . These findings suggest that WNK463 has a potent antihypertensive effect and influences renal function in a dose-dependent manner.
Metabolic Pathways
WNK463 is involved in several metabolic pathways, particularly those related to ion transport and cellular volume regulation. The compound inhibits WNK kinases, which are key regulators of Cl−, Na+, and K+ ion homeostasis . By modulating the activity of downstream targets such as SPAK and OSR1, WNK463 influences the phosphorylation and activity of ion transporters like NCC, NKCC1, and NKCC2 . These pathways are crucial for maintaining electrolyte balance and cellular volume, highlighting the compound’s role in metabolic regulation.
Transport and Distribution
WNK463 is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. The compound’s high selectivity for WNK kinases ensures its targeted action within specific cellular compartments . Additionally, WNK463’s oral bioavailability allows for efficient systemic distribution, making it a valuable tool for studying WNK kinase-related processes in vivo . The compound’s transport and distribution properties are essential for its therapeutic potential and effectiveness in modulating ion homeostasis.
Subcellular Localization
The subcellular localization of WNK463 is primarily determined by its interactions with WNK kinases and their downstream targets. By binding to the ATP-binding site of WNK kinases, WNK463 inhibits their catalytic activity and prevents the phosphorylation of targets such as SPAK and OSR1 . These interactions occur within specific cellular compartments, including the cytoplasm and plasma membrane, where ion transporters like NCC, NKCC1, and NKCC2 are localized . The compound’s subcellular localization is crucial for its ability to modulate ion transport and cellular volume regulation effectively.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de WNK463 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent généralement :
Formation de la structure de base : Cela implique la construction du noyau hétérocyclique par des réactions de cyclisation.
Modifications des groupes fonctionnels : Introduction de groupes fonctionnels spécifiques qui améliorent l'activité inhibitrice et la sélectivité du composé.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.
Méthodes de production industrielle
La production industrielle de WNK463 suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et l'évolutivité .
Analyse Des Réactions Chimiques
Types de réactions
WNK463 peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule, modifiant potentiellement son activité.
Réduction : Élimination des atomes d'oxygène ou ajout d'atomes d'hydrogène, ce qui peut modifier les propriétés du composé.
Substitution : Remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour créer des dérivés ayant des activités biologiques différentes.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.
Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Divers nucléophiles ou électrophiles selon la substitution souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation pourrait produire des dérivés hydroxylés, tandis que la réduction pourrait produire des analogues désoxygénés .
Applications de la recherche scientifique
WNK463 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier la structure et la fonction des kinases WNK.
Biologie : Aide à comprendre le rôle des kinases WNK dans les processus cellulaires tels que le transport des ions et l'osmorégulation.
Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement de conditions telles que l'hypertension et les troubles de l'équilibre électrolytique.
Industrie : Pourrait être utilisé dans le développement de nouveaux médicaments ciblant les kinases WNK
Mécanisme d'action
WNK463 exerce ses effets en inhibant l'activité kinase de WNK1, WNK2, WNK3 et WNK4. Ces kinases sont impliquées dans la régulation des canaux ioniques et des transporteurs, qui sont essentiels au maintien de l'homéostasie ionique cellulaire. En inhibant ces kinases, WNK463 peut moduler l'activité des cibles en aval telles que la réponse au stress oxydatif 1 (OSR1) et la kinase riche en proline-alanine apparentée à Ste20 (SPAK), conduisant à des changements dans le transport des ions et l'homéostasie cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
WNK476 : Un autre inhibiteur de la kinase WNK avec une puissance similaire mais des profils de sélectivité différents.
WNK467 : Un composé ayant une structure de base similaire mais des groupes fonctionnels différents, conduisant à des variations d'activité et de sélectivité.
Unicité de WNK463
WNK463 est unique en raison de sa grande puissance et de sa sélectivité pour les quatre kinases WNK. Cette inhibition à large spectre en fait un outil précieux pour étudier le rôle global des kinases WNK dans divers processus biologiques et pour des applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSHOMMVLGBIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: WNK463 is an ATP-competitive inhibitor, specifically targeting the catalytic domain of WNK kinases. This interaction prevents WNK kinase activity, disrupting downstream signaling pathways. WNK kinases typically regulate ion cotransporters, like the Na+-Cl− cotransporter (NCC) and Na+-K+-2Cl− cotransporter (NKCC). Inhibition by WNK463 impacts these transporters, influencing ion transport and cellular processes like cell volume regulation and neuronal excitability.
ANone: The molecular formula for WNK463 is C22H25F3N8O3. Its molecular weight is 506.48 g/mol. While specific spectroscopic data isn't readily available in the provided research, analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) are typically employed for characterizing such compounds.
ANone: The provided research primarily focuses on the biological activity and therapeutic potential of WNK463. Information regarding material compatibility and stability under diverse conditions would require further investigation and might be found in drug development documentation or chemical supplier information.
ANone: WNK463 itself doesn't possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting WNK kinases. Its primary applications lie in research, exploring the biological roles of WNK kinases, and potentially as a therapeutic agent for conditions associated with WNK kinase dysregulation, such as hypertension and certain cancers.
ANone: Yes, computational studies have been performed to analyze WNK463 interactions with WNK kinase isoforms. Molecular modeling, docking studies, and molecular dynamics simulations have provided insights into binding modes, selectivity profiles, and structural dynamics of WNK463 in complex with WNK kinases. , These studies facilitate understanding the molecular basis of WNK463's inhibitory activity and can aid in designing more potent and selective WNK kinase inhibitors.
ANone: While the provided literature doesn't delve into detailed SAR studies of WNK463, it highlights the importance of specific structural features for its activity. For instance, the interaction of WNK463 with the hinge region of WNK1, particularly with the gatekeeper residue Met304 and its counterparts in other isoforms, is crucial for its inhibitory activity. Further research exploring modifications to the WNK463 scaffold could provide valuable information on its SAR and guide the development of analogs with enhanced properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)

![(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone](/img/structure/B611743.png)
![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)
![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)
![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)
![N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B611754.png)
![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)
